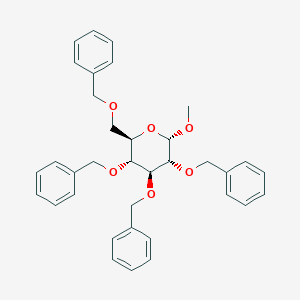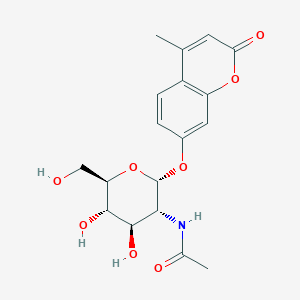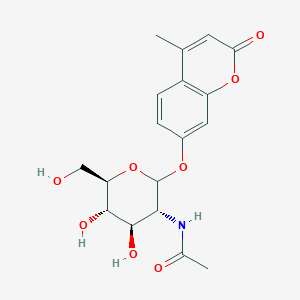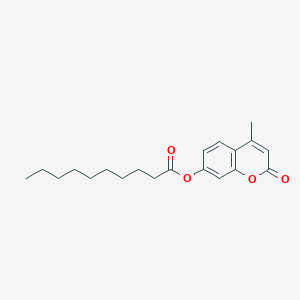
4-硝基苯基-β-D-葡萄糖醛酸苷
描述
4-nitrophenyl beta-D-glucuronide is a beta-D-glucosiduronic acid having a 4-nitrophenyl substituent at the anomeric position. It has a role as a chromogenic compound. It is a beta-D-glucosiduronic acid and a C-nitro compound. It is functionally related to a 4-nitrophenol.
科学研究应用
测定尿液样本中β-葡萄糖醛酸酶活性
4-硝基苯基-β-D-葡萄糖醛酸苷用作底物,以测量尿液样本中β-葡萄糖醛酸酶的活性 . 该化合物被酶水解,产生一种有色产物,可以用分光光度法进行定量。
研究细菌中β-葡萄糖醛酸酶活性
该化合物也用于研究盲肠内容物消化物中细菌的β-葡萄糖醛酸酶活性 . 这有助于了解肠道微生物群在各种生理和病理过程中的作用。
分析牛肝脏中β-葡萄糖醛酸酶活性
4-硝基苯基-β-D-葡萄糖醛酸苷用于分析牛肝脏中β-葡萄糖醛酸酶的活性 . 这在兽医学和畜牧业中很重要,因为它有助于了解牛体内药物和其他物质的代谢。
研究植物提取物的抑制作用
该化合物已被用于研究叶下珠提取物对β-葡萄糖醛酸酶的抑制作用 . 这在民族药理学领域具有重要意义,因为它有助于了解该植物的药用特性。
用于β-葡萄糖醛酸酶基因检测的显色底物
4-硝基苯基-β-D-葡萄糖醛酸苷作为显色底物,用于检测β-葡萄糖醛酸酶(GUS)基因 . 这在分子生物学和基因工程中特别有用,因为GUS基因通常用作报告基因。
生化酶测定
该化合物用于生化酶测定 . 它被β-葡萄糖醛酸酶水解产生有色产物,从而可以定量酶的活性。
体外诊断分析
4-硝基苯基-β-D-葡萄糖醛酸苷用于体外诊断分析 . 它可以在临床实验室中用于测量β-葡萄糖醛酸酶的活性,这可能是某些疾病的标志物。
碳水化合物化学研究
鉴于其结构,4-硝基苯基-β-D-葡萄糖醛酸苷也与碳水化合物化学相关的研究有关 . 它可以用于研究葡萄糖醛酸苷的性质和反应,葡萄糖醛酸苷是一种由葡萄糖醛酸形成的糖苷。
作用机制
Target of Action
The primary target of 4-Nitrophenyl-beta-D-glucuronide is the enzyme β-glucuronidase . This enzyme plays a crucial role in the metabolism of glucuronides, a family of compounds involved in the detoxification and elimination of potentially harmful substances in the body .
Mode of Action
4-Nitrophenyl-beta-D-glucuronide acts as a chromogenic substrate for β-glucuronidase . When this compound is cleaved by the enzyme, it releases 4-nitrophenol , a compound that can be detected colorimetrically . This interaction allows the activity of β-glucuronidase to be measured and quantified .
Biochemical Pathways
The action of 4-Nitrophenyl-beta-D-glucuronide primarily affects the glucuronidation pathway . This pathway is part of the body’s defense mechanism against xenobiotics and endobiotics. It involves the addition of a glucuronic acid moiety to these substances to increase their solubility and facilitate their excretion .
Pharmacokinetics
As a substrate for β-glucuronidase, it is likely to be involved in metabolic processes in the body, particularly in the liver where the enzyme is abundantly present .
Result of Action
The cleavage of 4-Nitrophenyl-beta-D-glucuronide by β-glucuronidase results in the release of 4-nitrophenol . This compound can be quantified colorimetrically, providing a measure of the activity of β-glucuronidase . This can be particularly useful in research and diagnostic settings, where the activity of this enzyme may be of interest .
Action Environment
The action of 4-Nitrophenyl-beta-D-glucuronide is likely to be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other substances that may interact with the compound or the enzyme, and the specific characteristics of the biological system in which the action is taking place . .
生化分析
Biochemical Properties
4-Nitrophenyl-beta-D-glucuronide plays a crucial role in biochemical reactions. It is often used as a substrate for the enzyme β-glucuronidase . The interaction between 4-Nitrophenyl-beta-D-glucuronide and β-glucuronidase is a key step in the breakdown of complex carbohydrates in the body .
Cellular Effects
The effects of 4-Nitrophenyl-beta-D-glucuronide on cells are primarily related to its role as a substrate for β-glucuronidase. This enzyme is involved in the metabolism of glucuronides, a class of carbohydrates that play a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Nitrophenyl-beta-D-glucuronide exerts its effects through its interactions with β-glucuronidase. This enzyme catalyzes the hydrolysis of 4-Nitrophenyl-beta-D-glucuronide, resulting in the release of 4-nitrophenol and D-glucuronic acid . This reaction is a key step in the metabolism of glucuronides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitrophenyl-beta-D-glucuronide can change over time. For example, the rate of the reaction catalyzed by β-glucuronidase can vary depending on the concentration of 4-Nitrophenyl-beta-D-glucuronide
Metabolic Pathways
4-Nitrophenyl-beta-D-glucuronide is involved in the metabolism of glucuronides. This metabolic pathway involves the enzyme β-glucuronidase, which catalyzes the hydrolysis of 4-Nitrophenyl-beta-D-glucuronide .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO9/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20/h1-4,7-10,12,14-16H,(H,17,18)/t7-,8-,9+,10-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUILVWOWLUOEU-GOVZDWNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209670 | |
| Record name | beta-D-Glucopyranosiduronic acid, 4-nitrophenyl, labeled with carbon-14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10344-94-2, 60833-84-3 | |
| Record name | p-Nitrophenyl β-D-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10344-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenylglucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010344942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-Glucopyranosiduronic acid, 4-nitrophenyl, labeled with carbon-14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060833843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-Glucopyranosiduronic acid, 4-nitrophenyl, labeled with carbon-14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-nitrophenyl β-D-glucopyranosiduronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


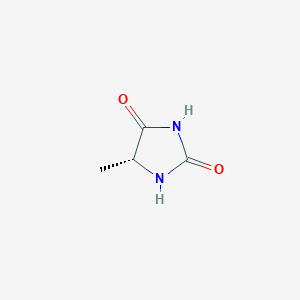

![((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13709.png)
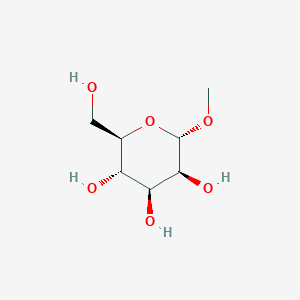
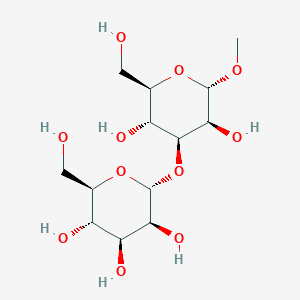
![1-Methyl-2-methylaminoimidazo[4,5-F]quinoline](/img/structure/B13715.png)
![3-Methyl-2-methylaminoimidazo[4,5-F]quinoline](/img/structure/B13716.png)

